molecular formula C27H28N4O2 B566147 BIX02189 CAS No. 1094614-85-3

BIX02189

Cat. No.: B566147
CAS No.: 1094614-85-3
M. Wt: 440.547
InChI Key: HOMJAAIVTDVQJA-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIX02189 is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway, with an IC50 of 1.5 nM for MEK5 and 59 nM for ERK5 . Preclinically, this compound has shown antitumor activity in lung cancer, chronic myeloid leukemia (CML), and melanoma by inhibiting cell proliferation, inducing G0/G1 cell cycle arrest, and reducing colony formation . Notably, it also exhibits off-target effects, such as direct inhibition of TGF-β type I receptor (TβRI), which blocks TGF-β1-induced epithelial-mesenchymal transition (EMT) and metastasis in lung cancer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXOBLVQIVXKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025843
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265916-41-3
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Formation

The indolinone scaffold is synthesized via a cyclization reaction starting from substituted aniline derivatives. This step typically employs dimethyl sulfoxide (DMSO) as a solvent and acidic or basic catalysts to facilitate ring closure. For example, condensation of 6-carboxamide-indole precursors with appropriately substituted benzaldehyde derivatives under reflux conditions generates the Z-configuration required for activity.

Functionalization Steps

Subsequent steps introduce the dimethylaminomethylphenyl and phenyl groups at the 3-position of the indolinone core. These modifications involve:

  • Amination : Reaction of the intermediate with 3-(dimethylaminomethyl)aniline in the presence of coupling agents like EDCI or HOBt.

  • Schiff base formation : Condensation with benzaldehyde derivatives under controlled pH and temperature to stabilize the Z-isomer.

Key Reaction Parameters

Reaction conditions are optimized to balance yield and selectivity:

ParameterConditions
SolventDMSO, methanol
Temperature80–120°C (reflux)
CatalystsAcidic (e.g., HCl) or basic (e.g., Et3N)
Reaction Time12–48 hours
Yield60–75% (after purification)

Industrial-Scale Production

Industrial synthesis scales the laboratory process while addressing challenges such as heat management, solvent recovery, and cost efficiency.

Process Optimization

  • Reactor Design : Larger-scale reactions use jacketed reactors to maintain precise temperature control during exothermic steps.

  • Solvent Recycling : DMSO and methanol are recovered via distillation, reducing waste and production costs.

  • Catalyst Loading : Heterogeneous catalysts (e.g., immobilized enzymes) replace homogeneous ones to simplify separation.

Purification at Scale

Crude this compound is purified using:

  • Crystallization : Gradual cooling of the reaction mixture in methanol yields crystalline product.

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove impurities, achieving ≥98% purity.

Purification and Characterization

Post-synthesis purification ensures pharmacological-grade material, validated through advanced analytical techniques.

Crystallization Protocols

Crystallization from methanol or ethanol produces needle-like crystals with a melting point >250°C. Slow cooling (1–2°C/min) enhances crystal uniformity, while additives like seed crystals improve reproducibility.

Analytical Methods

TechniquePurposeSpecifications
HPLC Purity assessmentC18 column, acetonitrile/water gradient
NMR Structural confirmation1H (400 MHz), 13C (100 MHz)
Mass Spectrometry Molecular weight verificationESI-MS, m/z 440.54 [M+H]+
Melting Point Polymorphism screening>250°C (decomposition)

Quality Control and Analytical Validation

Industrial batches adhere to strict specifications to ensure consistency and safety:

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<500 ppm (DMSO, methanol)
Heavy Metals<10 ppm
Water Content<0.5% (Karl Fischer titration)

Stability studies confirm that storage at -20°C under inert atmosphere prevents degradation over 24 months.

Comparative Analysis of Methodologies

While this compound synthesis shares similarities with other indolinone-based kinase inhibitors (e.g., BIX02188), its Z-configuration and dimethylaminomethyl group necessitate unique optimization. For instance, substituting DMSO with polar aprotic solvents like DMF reduces byproduct formation but increases costs .

Chemical Reactions Analysis

Types of Reactions

BIX 02189 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving BIX 02189 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO or ethanol under controlled temperature and pressure conditions .

Major Products

The major products formed from the reactions involving BIX 02189 depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Cancer Research

BIX02189 has been shown to have significant anti-tumor effects in various cancer models:

  • Lung Cancer : In studies involving A549 lung cancer cells, this compound inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT) and metastasis. It blocked key signaling components associated with tumor progression, demonstrating its potential as a therapeutic agent against lung cancer metastasis .
  • Acute Myeloid Leukemia : The compound has also been reported to induce apoptosis in acute myeloid leukemia cells, highlighting its potential as a treatment option for hematological malignancies .
  • Fibrosis : In animal models of pulmonary fibrosis induced by bleomycin, this compound significantly reduced collagen accumulation and improved survival rates, suggesting its utility in treating fibrotic diseases .

Mechanistic Studies

This compound serves as an important tool for studying the role of the MEK5/ERK5 pathway in various cellular processes:

  • Cellular Differentiation : Research indicates that inhibition of the ERK5 pathway is essential for osteoclast differentiation, providing insights into bone biology and potential therapeutic targets for osteoporosis .
  • Signaling Pathway Dissection : The compound's specificity allows researchers to delineate the contributions of the MEK5/ERK5 pathway from other MAPK pathways in cellular signaling networks .

Case Studies

Study Application Findings
Tatake et al. (2008)Inhibition of MEK5/ERK5Identified this compound as a potent inhibitor of the MEK5/ERK5 pathway in HeLa cells .
Kim et al. (2013)Pulmonary FibrosisDemonstrated that this compound ameliorates lung fibrosis via modulation of Smad3 acetylation .
Nature Communications (2021)Lung Cancer TherapyShowed effectiveness in inhibiting ERK5 phosphorylation and reducing tumor growth in xenograft models .
PLOS ONE (2015)Osteoclast DifferentiationHighlighted the role of ERK5 activation in osteoclast differentiation and how this compound can inhibit this process .

Mechanism of Action

BIX 02189 exerts its effects by selectively inhibiting the catalytic activity of MEK5 and ERK5. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced transcriptional activation of target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

BIX02188

  • Mechanism : BIX02188 is a structural analog of BIX02189, targeting MEK5 with an IC50 of 4.3 nM (less potent than this compound) .
  • Functional Differences : this compound exhibits greater potency in suppressing ERK5 phosphorylation and downstream MEF2 activity .
  • Applications : BIX02188 is primarily used in research settings, while this compound has broader preclinical validation in cancer models .

JWG-071

  • Mechanism: JWG-071 inhibits MEK5/ERK5, reducing tumor burden in lung cancer xenografts .
  • Efficacy : Comparable to this compound in suppressing tumor growth and enhancing cisplatin efficacy in vivo .
  • Key Difference: Limited data exist on JWG-071’s off-target effects or kinase selectivity, unlike this compound, which has well-characterized TβRI inhibition .

XMD8-92

  • Mechanism : XMD8-92 inhibits ERK5 auto-phosphorylation (distinct from this compound’s MEK5 targeting) .
  • Cell Cycle Effects: In BRAF<sup>V600E</sup> melanoma, XMD8-92 induces G0/G1 arrest but is less effective than this compound in reducing cyclin D1/B1 and pRb levels . In CML, XMD8-92 and this compound similarly reduce cell viability, but this compound uniquely spares normal CD34<sup>+</sup> cells .

XMD17-109

  • Mechanism : ERK5 inhibitor that reverses KLF2/4 overexpression in endothelial cells .
  • Synergy : Combined with this compound, it suppresses MEKK3-KLF2/4 signaling, highlighting complementary pathways in vascular biology .

Comparative Data Table

Compound Target IC50 (nM) Key Applications Selectivity Issues
This compound MEK5/ERK5, TβRI 1.5 (MEK5), 59 (ERK5) Lung cancer, CML, melanoma, anti-metastasis None reported for MAP kinases
BIX02188 MEK5 4.3 Research models None reported
XMD8-92 ERK5 N/A Melanoma, CML No TβRI inhibition
XMD17-109 ERK5 N/A Endothelial dysfunction Synergizes with this compound

Research Findings and Divergences

  • Tumor Microenvironment: this compound and XMD8-92 both reduce CML progenitor cell viability, but only this compound spares normal hematopoietic cells, suggesting a therapeutic window . In melanoma, this compound is more effective in BRAF<sup>V600E</sup> mutants, while XMD8-92 shows activity in wild-type BRAF cells .
  • Off-Target Effects: this compound’s inhibition of TβRI uniquely blocks TGF-β1-driven metastasis, a mechanism absent in XMD8-92 and JWG-071 .
  • Contradictory Evidence :

    • In dopaminergic cells, this compound exacerbates manganese-induced cytotoxicity, increasing nuclear condensation and Bax/Bcl-2 imbalance . This contrasts with its protective role in pancreatic β-cells, where ERK5 inhibition amplifies streptozotocin-induced apoptosis .

Biological Activity

BIX02189 is a selective inhibitor of the MEK5 and ERK5 signaling pathways, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer and fibrotic diseases due to its ability to modulate these pathways effectively.

  • Chemical Name : (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
  • CAS Number : 1094614-85-3
  • Molecular Weight : 365.43 g/mol
  • Purity : ≥98%

This compound specifically inhibits MEK5 with an IC50 value of 1.5 nM and ERK5 with an IC50 value of 59 nM, demonstrating high selectivity over related kinases such as MEK1, MEK2, ERK1, and ERK2 . The inhibition of these kinases leads to a decrease in the phosphorylation of downstream targets, which are critical for various signaling cascades.

Table 1: Inhibition Profile of this compound

Target KinaseIC50 (nM)
MEK51.5
ERK559
MEK1>1000
MEK2>1000
ERK1>1000
ERK2>1000

In Vitro Studies

In HeLa cells, treatment with this compound inhibited the phosphorylation of ERK5 without affecting ERK1/2. This specificity is crucial for understanding its potential applications in research and therapy . Furthermore, this compound inhibited luciferase gene expression induced by MEF2 in a dose-dependent manner in both HeLa and HEK293 cells.

Additionally, this compound has been shown to induce apoptosis in acute myeloid leukemia (AML) tumor cells, highlighting its potential as a therapeutic agent in hematological malignancies .

In Vivo Studies

In animal models, particularly C57BL/6 mice treated with bleomycin (a model for pulmonary fibrosis), this compound significantly reduced collagen accumulation and fibrogenic changes in lung tissues. The compound also improved survival rates post-bleomycin treatment .

Case Studies

  • Cellular Senescence Induction : A study demonstrated that inhibition of ERK5 using this compound led to cellular senescence in melanoma cells through the upregulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. This finding suggests that targeting the MEK5/ERK5 pathway may have implications for cancer therapy by inducing senescence in tumor cells .
  • Sensitivity to Apoptosis : Another investigation found that this compound sensitized cancer cells to apoptosis induced by death receptor ligands such as TRAIL and TNFα. This effect was attributed to the inhibition of the MEK5/ERK5 signaling pathway, which is known to promote cell survival .

Q & A

Q. What is the primary mechanism of action of BIX02189 in inhibiting cellular signaling pathways?

this compound selectively inhibits MEK5 (IC₅₀ = 1.5 nM) and ERK5 (IC₅₀ = 59 nM), key components of the MEK5/ERK5 signaling cascade. It blocks ERK5 phosphorylation and downstream activation of transcription factors like MEF2C, which regulates processes such as apoptosis and differentiation . Unlike broad-spectrum kinase inhibitors, this compound does not inhibit closely related kinases (e.g., MEK1/2, ERK1/2, JNK2), making it a valuable tool for dissecting ERK5-specific pathways .

Q. How should researchers optimize this compound concentrations for in vitro experiments?

this compound exhibits dose-dependent effects, with typical working concentrations ranging from 1–10 µM in cell-based assays. For example:

  • HeLa cells : 10 µM this compound inhibits ERK5 phosphorylation .
  • Neonatal rat cardiomyocytes (NRCMs) : 10 µM suppresses MEF2 transcriptional activity and enhances apoptosis under stress .
  • MN9D dopaminergic cells : Pretreatment with 10 µM this compound for 1.5 hours enhances manganese-induced cytotoxicity . Always prepare stock solutions in DMSO (e.g., 10 mM) and maintain final solvent concentrations ≤0.1% to avoid cytotoxicity .

Q. What experimental models are validated for studying this compound's effects on ERK5-mediated pathways?

  • In vitro : HeLa cells (ERK5 phosphorylation assays), NRCMs (apoptosis studies), and MN9D dopaminergic cells (neurotoxicity models) .
  • In vivo : Female athymic nude mice (Balb/c) treated with 20 mg/kg this compound via intraperitoneal injection for three weeks show inhibited TGF-β1-driven tumor metastasis .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's off-target kinase inhibition?

While this compound is selective for MEK5/ERK5, kinase profiling reveals off-target inhibition (e.g., RPS6KA6/RSK4: 94%, LCK: 94%, CSF1R: 96%) . To address this:

  • Use orthogonal assays (e.g., CRISPR/Cas9 ERK5 knockdown) to confirm phenotype specificity.
  • Compare results with structurally unrelated ERK5 inhibitors (e.g., XMD8-92) to rule out off-target effects .

Q. What methodological considerations are critical when analyzing this compound's role in TGF-β-ERK5 interactions?

  • Collagen contraction assays : Use TGF-β1-stimulated fibroblasts treated with this compound (10⁻⁶–10⁻⁹ M) to quantify inhibition of collagen contraction and migration .
  • Transcriptional profiling : Measure downstream targets like CTGF and Cyr61 via qPCR or RNA-seq to validate ERK5 pathway suppression .
  • Dose-response validation : Ensure linear regression analysis (R² > 0.5, p < 0.001) to establish concentration-effect relationships .

Q. How does this compound modulate mitochondrial degradation via MEKK3-MEK5-ERK5 signaling?

this compound (2.5–20 µM) increases mitochondrial accumulation in a dose-dependent manner by suppressing MEKK3-MEK5-ERK5 signaling. Key markers include reduced p62 and TOMM40 protein levels, indicating impaired mitophagy. Western blotting and immunofluorescence are recommended to validate these effects .

Q. What strategies mitigate discrepancies in reported IC₅₀ values for this compound across studies?

Variations in IC₅₀ values (e.g., ERK5: 59 nM vs. 810 nM) arise from differences in assay conditions (e.g., cell type, stimulation method). Standardize protocols using:

  • Purified kinase assays : Measure direct inhibition of MEK5/ERK5 catalytic activity .
  • Cell-based phospho-ERK5 ELISAs : Use serum-starved HeLa cells stimulated with sorbitol for consistent readouts .

Q. How does this compound's inhibition of ERK5 affect diabetic retinopathy without altering systemic diabetes progression?

In STZ-induced diabetic mice, this compound selectively blocks ERK5 activation in retinal endothelial cells, reducing diabetic retinopathy severity. However, it does not alter systemic markers like hyperglycemia or insulin levels. This highlights ERK5's tissue-specific role, necessitating localized delivery methods for therapeutic applications .

Q. What experimental designs address this compound's paradoxical effects on cell survival and apoptosis?

  • Time-course studies : Assess short-term (e.g., 24-hour) vs. long-term (e.g., 72-hour) exposure to differentiate pro-apoptotic and cytoprotective effects.
  • Combinatorial treatments : Pair this compound with pathway-specific agonists/antagonists (e.g., fluvastatin in VSMCs) to dissect ERK5 crosstalk with other pathways .

Q. How should researchers report this compound experiments to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental details : Describe compound synthesis, purity (>95% by HPLC), and characterization (e.g., NMR, mass spectrometry) .
  • Data transparency : Include raw data for dose-response curves and Western blots in supplementary materials .
  • Ethical compliance : Disclose animal ethics approvals and cell line authentication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BIX02189
Reactant of Route 2
Reactant of Route 2
BIX02189

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.